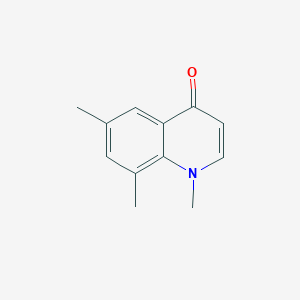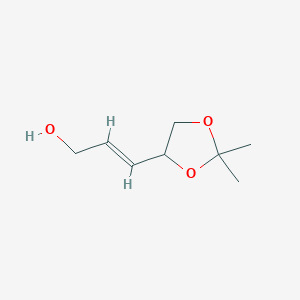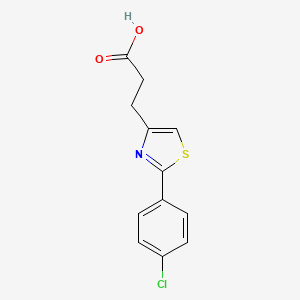
4-Thiazolepropionic acid, 2-(p-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4-thiazolepropionic acid is an organic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a propionic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-thiazolepropionic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution with 4-Chlorophenyl Group:
Addition of Propionic Acid Moiety: The final step involves the addition of the propionic acid group, which can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)-4-thiazolepropionic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-4-thiazolepropionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorophenyl)-4-thiazolepropionic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-4-thiazolepropionic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group can enhance the binding affinity to the target, while the propionic acid moiety can influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-4-thiazoleacetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
2-(4-Chlorophenyl)-4-thiazolebutyric acid: Contains a butyric acid moiety.
2-(4-Chlorophenyl)-4-thiazolevaleric acid: Features a valeric acid moiety.
Uniqueness
2-(4-Chlorophenyl)-4-thiazolepropionic acid is unique due to its specific combination of the thiazole ring, chlorophenyl group, and propionic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H10ClNO2S |
|---|---|
分子量 |
267.73 g/mol |
IUPAC名 |
3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid |
InChI |
InChI=1S/C12H10ClNO2S/c13-9-3-1-8(2-4-9)12-14-10(7-17-12)5-6-11(15)16/h1-4,7H,5-6H2,(H,15,16) |
InChIキー |
IZVJTMKKPYZOHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


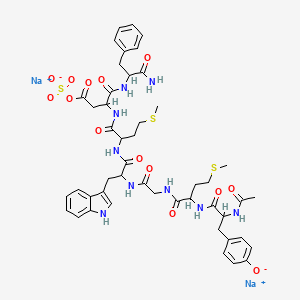
![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)
![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)
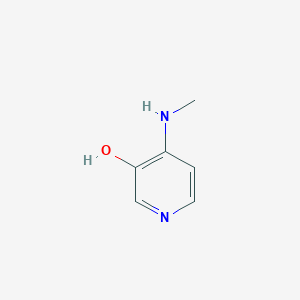
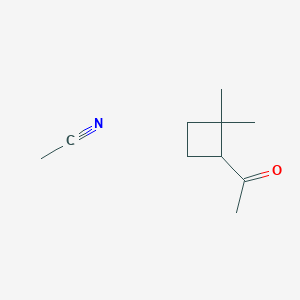
![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)
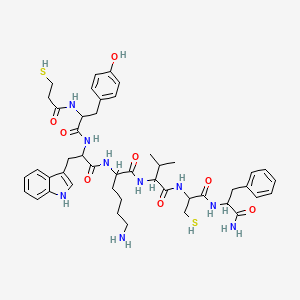
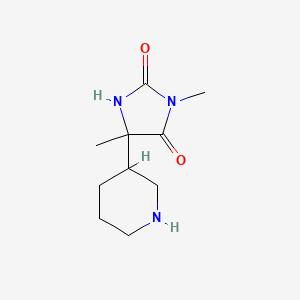
![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)
